[7-Chloro-8-methyl-2-(pyridin-3-yl)quinolin-4-yl](morpholin-4-yl)methanone
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Overview
Description
7-CHLORO-8-METHYL-2-(3-PYRIDYL)-4-QUINOLYLMETHANONE is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, substituted with a chlorine atom at the 7th position, a methyl group at the 8th position, and a pyridyl group at the 2nd position. Additionally, it features a morpholino group attached to the methanone moiety. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-CHLORO-8-METHYL-2-(3-PYRIDYL)-4-QUINOLYLMETHANONE typically involves multi-step organic reactions The starting materials often include 7-chloroquinoline derivatives, which undergo a series of reactions such as nitration, reduction, and substitution to introduce the desired functional groups The reaction conditions may vary, but common reagents include strong acids, bases, and oxidizing agents
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
7-CHLORO-8-METHYL-2-(3-PYRIDYL)-4-QUINOLYLMETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can result in a variety of substituted quinoline compounds.
Scientific Research Applications
7-CHLORO-8-METHYL-2-(3-PYRIDYL)-4-QUINOLYLMETHANONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-CHLORO-8-METHYL-2-(3-PYRIDYL)-4-QUINOLYLMETHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to antiproliferative effects in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
7-CHLORO-8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL](MORPHOLINO)METHANONE: This compound is unique due to the presence of the morpholino group, which imparts specific chemical and biological properties.
7-CHLORO-8-METHYL-2-(3-PYRIDYL)-4-QUINOLINECARBOXYLIC ACID: Similar in structure but lacks the morpholino group, leading to different reactivity and biological activity.
7-CHLORO-8-METHYL-2-(3-PYRIDYL)-4-QUINOLINEAMINE: Another related compound with an amine group instead of the morpholino group, resulting in distinct properties and applications.
Uniqueness
The presence of the morpholino group in 7-CHLORO-8-METHYL-2-(3-PYRIDYL)-4-QUINOLYLMETHANONE makes it unique compared to other similar compounds. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H18ClN3O2 |
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Molecular Weight |
367.8 g/mol |
IUPAC Name |
(7-chloro-8-methyl-2-pyridin-3-ylquinolin-4-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C20H18ClN3O2/c1-13-17(21)5-4-15-16(20(25)24-7-9-26-10-8-24)11-18(23-19(13)15)14-3-2-6-22-12-14/h2-6,11-12H,7-10H2,1H3 |
InChI Key |
WMIIVSTUZCUXKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)N3CCOCC3)C4=CN=CC=C4)Cl |
Origin of Product |
United States |
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